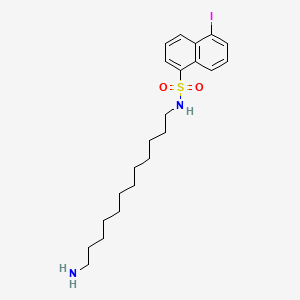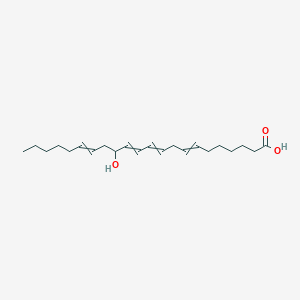
14-Hydroxydocosa-7,10,12,16-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxydocosa-7,10,12,16-tetraenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,12E,16Z,19Z)-docosahexaenoic acid bearing an additional 14-hydroxy substituent . This compound is a metabolite of docosahexaenoic acid (DHA) and plays a significant role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxydocosa-7,10,12,16-tetraenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic reactions using lipoxygenases, which introduce the hydroxy group at the 14th position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve biotechnological approaches, utilizing microbial or enzymatic systems to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 14-Hydroxydocosa-7,10,12,16-tetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents like sodium borohydride can be used to reduce the hydroxy group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule.
Major Products:
Oxidation: Leads to the formation of ketones or aldehydes.
Reduction: Produces alcohol derivatives.
Substitution: Results in halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
14-Hydroxydocosa-7,10,12,16-tetraenoic acid has a wide range of applications in scientific research :
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Mecanismo De Acción
14-Hydroxydocosa-7,10,12,16-tetraenoic acid can be compared with other hydroxylated fatty acids such as:
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
Uniqueness:
Comparación Con Compuestos Similares
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
- 14-Hydroxyhexadecatetraenoic acid (14-HHTE)
Propiedades
Número CAS |
96332-06-8 |
|---|---|
Fórmula molecular |
C22H36O3 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
14-hydroxydocosa-7,10,12,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h6-7,10,12-13,15-16,19,21,23H,2-5,8-9,11,14,17-18,20H2,1H3,(H,24,25) |
Clave InChI |
YPLMXPOVYWAOPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC(C=CC=CCC=CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
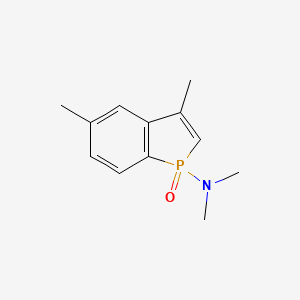
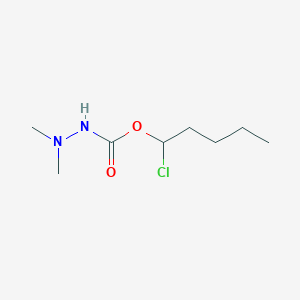
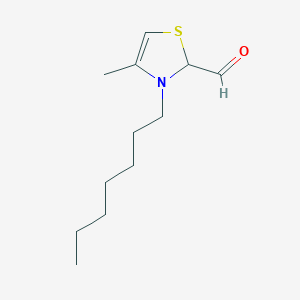


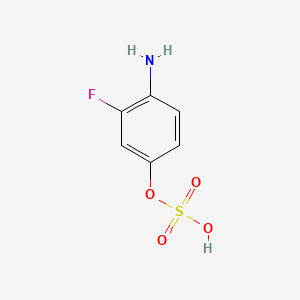
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)

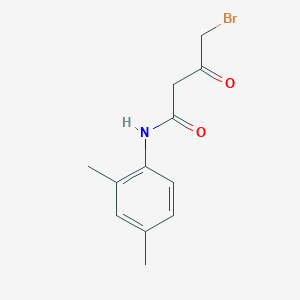

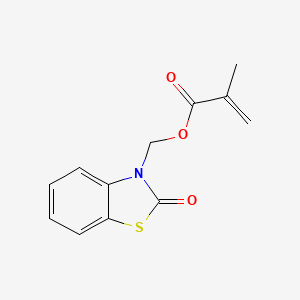
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
